molecular formula C26H18N2O4 B12295425 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

Cat. No.: B12295425
M. Wt: 422.4 g/mol
InChI Key: NVQFHMAGCYDRGO-UHFFFAOYSA-N
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Description

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyphenyl group and a phenyldiazenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often involve acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid involves its interaction with various molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the carboxyphenyl group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid is unique due to its specific combination of a diazenyl group and a carboxyphenyl group attached to a benzoic acid core. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it valuable for diverse scientific and industrial applications.

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

InChI

InChI=1S/C26H18N2O4/c29-25(30)19-10-6-17(7-11-19)21-14-15-23(18-8-12-20(13-9-18)26(31)32)24(16-21)28-27-22-4-2-1-3-5-22/h1-16H,(H,29,30)(H,31,32)

InChI Key

NVQFHMAGCYDRGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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